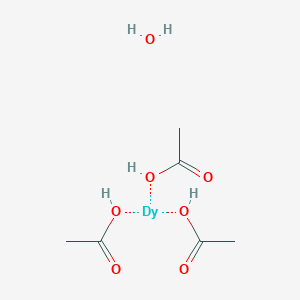
Dysprosium(III) acetate hydrate
Overview
Description
Dysprosium(III) acetate hydrate is a chemical compound with the formula (CH₃CO₂)₃Dy·4H₂O. It is a moderately water-soluble crystalline source of dysprosium, a rare earth element. This compound decomposes to dysprosium oxide upon heating . This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Dysprosium(III) acetate hydrate can be synthesized by reacting dysprosium oxide (Dy₂O₃) with acetic acid (CH₃COOH). The reaction is as follows :
Dy2O3+6CH3COOH→2Dy(CH3COO)3+3H2O
The resulting dysprosium(III) acetate can be hydrated to form the hydrate. When heated to 150°C in a vacuum, the hydrate yields the anhydrous triacetate .
Chemical Reactions Analysis
Dysprosium(III) acetate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: this compound can participate in redox reactions, although specific examples are less common in the literature.
Substitution Reactions: The acetate groups can be substituted with other ligands in coordination chemistry.
Thermal Decomposition: Upon heating, this compound decomposes to dysprosium oxide.
Common reagents used in these reactions include acetic acid for synthesis and other ligands for substitution reactions. The major product formed from thermal decomposition is dysprosium oxide .
Scientific Research Applications
Dysprosium(III) acetate hydrate has several scientific research applications:
Biology: Dysprosium compounds are studied for their potential use in biological imaging and as contrast agents in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into the use of dysprosium compounds in targeted drug delivery systems and cancer treatment.
Mechanism of Action
The mechanism of action of dysprosium(III) acetate hydrate in various applications involves its ability to form stable complexes with other molecules. In biological systems, dysprosium ions can interact with molecular targets, such as proteins and nucleic acids, through coordination bonds. This interaction can alter the function of these biomolecules, making dysprosium compounds useful in imaging and therapeutic applications .
Comparison with Similar Compounds
Dysprosium(III) acetate hydrate can be compared with other rare earth metal acetates, such as:
- Terbium(III) acetate hydrate
- Holmium(III) acetate hydrate
- Erbium(III) acetate hydrate
- Neodymium(III) acetate hydrate
- Gadolinium(III) acetate hydrate
These compounds share similar properties, such as solubility in water and decomposition to their respective oxides upon heating. this compound is unique due to the specific applications of dysprosium in high-performance magnets and its potential in medical imaging .
Properties
IUPAC Name |
acetic acid;dysprosium;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Dy.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDBIXFMMRCZQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Dy] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14DyO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15280-55-4 | |
| Record name | Dysprosium(III) acetate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[(7-oxo-2,3-dihydro-7H-[1,3]oxazolo[3,2-a]pyrimidin-6-yl)carbonyl]carbamate](/img/structure/B3123052.png)
![N'-[(2-chloro-6-fluorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B3123061.png)
![N-[3-(dimethylamino)propyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B3123064.png)

![N'-[(E)-1-(4-Aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B3123084.png)

![4-[2-(2-Methylbenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3123111.png)



![1,4-Dioxaspiro[4.5]decane-8-carboxamide](/img/structure/B3123141.png)


![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]propanoic acid](/img/structure/B3123153.png)
